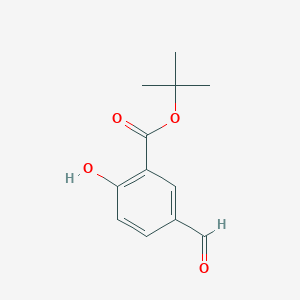![molecular formula C12H27O10P B13984647 Tris[2-(2-hydroxyethoxy)ethyl] phosphate CAS No. 60021-26-3](/img/structure/B13984647.png)
Tris[2-(2-hydroxyethoxy)ethyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is an organophosphate compound known for its versatile applications in various fields. It is characterized by the presence of three 2-(2-hydroxyethoxy)ethyl groups attached to a central phosphate group. This compound is often used in industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(2-hydroxyethoxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OH→P(OCH2CH2OCH2CH2OH)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of phosphorus oxychloride to a solution of 2-(2-hydroxyethoxy)ethanol, followed by purification steps to remove any by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[2-(2-hydroxyethoxy)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Applications De Recherche Scientifique
Tris[2-(2-hydroxyethoxy)ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Tris[2-(2-hydroxyethoxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. Its phosphate group can also participate in phosphorylation reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-ethylhexyl) phosphate: Another organophosphate used as a plasticizer and flame retardant.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties.
Tris(2-butoxyethyl) phosphate: Used in similar applications as a plasticizer and flame retardant.
Uniqueness
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as both a plasticizer and flame retardant, along with its potential biological applications, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
60021-26-3 |
|---|---|
Formule moléculaire |
C12H27O10P |
Poids moléculaire |
362.31 g/mol |
Nom IUPAC |
tris[2-(2-hydroxyethoxy)ethyl] phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-4-17-7-10-20-23(16,21-11-8-18-5-2-14)22-12-9-19-6-3-15/h13-15H,1-12H2 |
Clé InChI |
JHTBSBZWFPVSMF-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOP(=O)(OCCOCCO)OCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


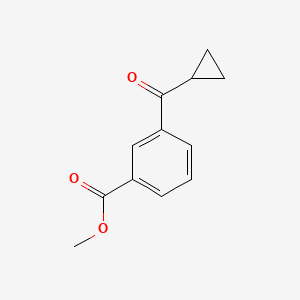
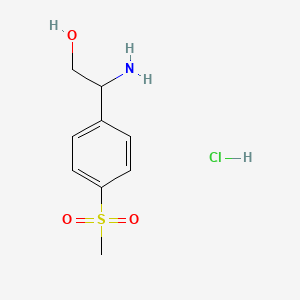
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
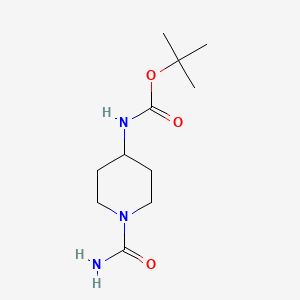
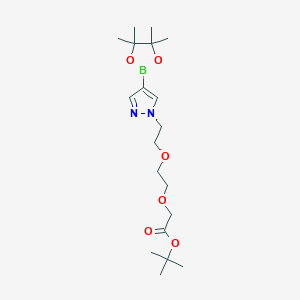
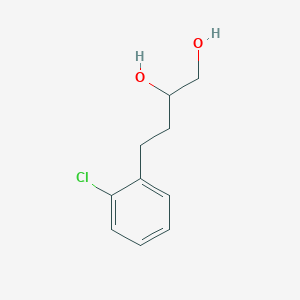
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
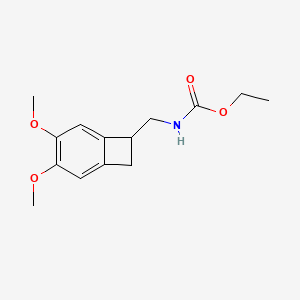
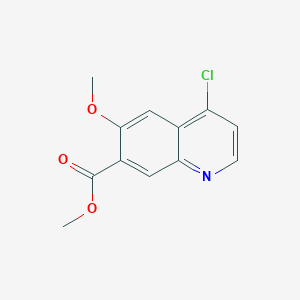

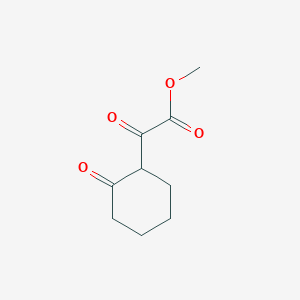

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
